2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid” has a CAS Number of 866042-96-8 . It has a molecular weight of 379.29 and its molecular formula is C19H23BrO3 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H23BrO3/c1-2-3-4-5-17-14 (12-18 (21)22)11-15 (19 (17)23)10-13-6-8-16 (20)9-7-13/h6-10,14,17H,2-5,11-12H2,1H3, (H,21,22)/b15-10+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is solid in physical form . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Synthesis and Antimicrobial Activity
A body of research focuses on the synthesis of chemical compounds with structures similar to 2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid and their potential antimicrobial activities. For instance, compounds with structures incorporating elements such as the bromophenyl group have shown antimicrobial activity against various microorganisms. Studies have synthesized a range of compounds, including 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and 1-(4-phenyl-5-thioxo-[1,2,4]triazol-3-yl)methyl-5-oxo- [1,2,4]triazole derivatives, demonstrating antimicrobial properties against bacteria but not fungi (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004). Additionally, compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid have been synthesized with expected antibacterial activities, highlighting the versatility of bromophenyl-containing compounds in generating novel antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Heterocyclic Synthesis
The reactivity of compounds containing bromophenyl groups, similar to the one , towards the synthesis of heterocyclic compounds has been explored. Research has highlighted their utility in generating diverse heterocyclic frameworks, which are crucial in medicinal chemistry for developing new drugs. For example, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid have been synthesized and tested for their antibacterial activity, indicating the potential of these compounds in drug discovery (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Structural and Mechanistic Insights
Studies have also focused on the structural and mechanistic aspects of similar compounds, providing insights into their chemical behavior and potential applications in synthesis and drug design. For instance, the stereochemical investigation of nucleophilic additions to alkyloxindolylideneacetates reveals the complexity of reactions these compounds can undergo, which is valuable for designing synthetic strategies for new chemicals (El-Samahy, 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Various precautionary measures are suggested, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-2-3-4-5-17-14(12-18(21)22)11-15(19(17)23)10-13-6-8-16(20)9-7-13/h6-10,14,17H,2-5,11-12H2,1H3,(H,21,22)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQIFTCSKNMRIM-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CC(=CC2=CC=C(C=C2)Br)C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1C(C/C(=C\C2=CC=C(C=C2)Br)/C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.